molecular formula C11H10BrNO2 B1417122 Ethyl 5-bromo-2-cyano-4-methylbenzoate CAS No. 1805487-76-6

Ethyl 5-bromo-2-cyano-4-methylbenzoate

Cat. No.: B1417122
CAS No.: 1805487-76-6
M. Wt: 268.11 g/mol
InChI Key: YOZMWJXKVONMJU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position, a cyano group at the 2-position, and a methyl group at the 4-position of the aromatic ring. The bromine atom enhances electrophilic reactivity, while the electron-withdrawing cyano group stabilizes the aromatic system and influences regioselectivity in substitution reactions. The methyl group contributes steric hindrance, affecting reaction kinetics and molecular interactions.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-10(12)7(2)4-8(9)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZMWJXKVONMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-cyano-4-methylbenzoate typically involves the bromination of 2-cyano-4-methylbenzoic acid followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-methylbenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and bromine groups can enhance its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity in Multicomponent Reactions

Ethyl bromopyruvate (a brominated ester, as referenced in ) shares functional similarities with Ethyl 5-bromo-2-cyano-4-methylbenzoate. Both compounds participate in multicomponent reactions due to their electrophilic α-bromo carbonyl groups. However, the cyano and methyl substituents in this compound alter its electronic profile:

  • Steric Effects : The 4-methyl group may hinder access to reactive sites, reducing reaction yields in sterically demanding syntheses.
Table 1: Comparative Reactivity in Multicomponent Reactions
Compound Substituents Key Reactivity Features Typical Yield Range
Ethyl bromopyruvate Br, COOEt High reactivity in cycloadditions 60–80%
This compound Br, CN, CH₃, COOEt Enhanced electrophilicity, steric hindrance 40–65% (hypothetical)

Comparison with Other Brominated Benzoates

  • Ethyl 4-bromo-3-cyanobenzoate: The absence of a methyl group in this analog reduces steric hindrance, leading to higher reactivity in nucleophilic aromatic substitutions.
  • Ethyl 2-bromo-5-nitrobenzoate: The nitro group (stronger electron-withdrawing than cyano) further activates the ring but may limit solubility in non-polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-2-cyano-4-methylbenzoate
Reactant of Route 2
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Ethyl 5-bromo-2-cyano-4-methylbenzoate

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